Antifungal agent 65
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H29N3O2S2 |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
1-benzyl-3-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C29H29N3O2S2/c1-22-17-19-26(20-18-22)36(33,34)32-28(25-15-9-4-10-16-25)27(24-13-7-3-8-14-24)31-29(35)30-21-23-11-5-2-6-12-23/h2-20,27-28,32H,21H2,1H3,(H2,30,31,35)/t27-,28-/m1/s1 |
InChI Key |
LCSXABNCRFYUEF-VSGBNLITSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NC(=S)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=S)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Antifungal Agent 65 Analogues
Synthetic Pathways and Methodologies for Antifungal Agent 65
The synthesis of complex antifungal molecules often involves multi-step reaction sequences to construct the core scaffold and introduce necessary functional groups. The synthetic approaches to compounds structurally related to this compound can be diverse, depending on the specific chemical class it represents. For instance, the synthesis of certain antifungal agents involves the construction of heterocyclic systems, which are common scaffolds in many antifungal drugs.
One illustrative synthetic pathway involves the creation of a papulacandin side chain ester, designated as compound 65 in a particular study. acs.org This synthesis begins with isoleucine, which undergoes a double Wittig reaction sequence and subsequent propargylation to form an alkynol intermediate. acs.org A key step in this synthesis is the kinetic resolution of epimers using Sharpless epoxidation, which allows for the separation of stereoisomers. acs.org The desired alkynol epimer is then converted to the final side chain ester through a hydrozirconation and a palladium(0)-catalyzed coupling sequence. acs.org
Another general approach to synthesizing antifungal agents involves the reaction of core heterocyclic structures with various side chains. For example, the synthesis of certain benzimidazole (B57391) derivatives, which exhibit antifungal properties, involves the reaction of benzimidazole with different bromoalkanes. researchgate.net Similarly, quinoxaline-triazole compounds have been synthesized through a seven-step procedure that includes the formation of a quinoxaline (B1680401) ring, conversion to a hydrazide derivative, and subsequent cyclization to form a triazole ring. acs.org This core structure is then further modified to produce a library of compounds for antifungal testing. acs.org
A summary of a representative synthetic methodology is presented in the table below:
| Step | Description | Reagents and Conditions |
| 1 | Formation of Quinoxaline Ring | Methyl 3,4-diaminobenzoate, hexane-3,4-dione, reflux. acs.org |
| 2 | Hydrazide Derivative Formation | Compound from step 1, reflux. acs.org |
| 3 | Thiourea Derivative Formation | Compound from step 2, ethyl isothiocyanate. acs.org |
| 4 | Triazole Ring Closure | Compound from step 3, basic medium. acs.org |
| 5 | Final Compound Synthesis | Compound from step 4, appropriate 2-bromoacetophenone. acs.org |
Derivatization Strategies and Analogue Generation (e.g., Antifungal Agent 64 and other structural variants)
Derivatization is a key strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound and to optimize its pharmacological properties. For antifungal agents, this often involves modifying peripheral functional groups or altering the core scaffold to enhance potency, improve selectivity, or overcome resistance mechanisms.
In the context of the papulacandin side chain synthesis, both epimers of the alkynol intermediate were used to create two different esters, designated as 65 and 66, demonstrating how stereochemistry can be varied to generate analogues. acs.org This allows for the investigation of the impact of stereoisomerism on biological activity.
The synthesis of analogues for other classes of antifungal agents, such as azoles, is also a common practice. For example, new benzimidazole and benzotriazole (B28993) derivatives have been synthesized by reacting the parent heterocycles with a variety of bromoalkanes to introduce different alkyl chains. researchgate.net This strategy allows for the systematic exploration of how the length and nature of the alkyl substituent affect antifungal activity. Similarly, in the synthesis of quinoxaline-triazole compounds, a series of analogues (5a–5l and 7a–7f) were generated by reacting a common triazole intermediate with different substituted 2-bromoacetophenones and acetylated anilines. acs.org
Another example of analogue generation is the synthesis of naftifine (B1207962) analogues, where different secondary amines are used in a Mannich-type reaction to produce a variety of γ-aminoalcohols, which are then converted to the final allylamine (B125299) products. mdpi.comresearchgate.net This approach allows for the introduction of diverse substituents on the amine nitrogen, leading to a library of compounds for biological evaluation. mdpi.comresearchgate.net
The following table provides examples of derivatization strategies for generating antifungal analogues:
| Parent Compound Class | Derivatization Strategy | Resulting Analogues |
| Papulacandin Side Chain | Use of different stereoisomers of an alcohol intermediate. acs.org | Epimeric esters (e.g., 65 and 66). acs.org |
| Benzimidazoles | Reaction with various bromoalkanes. researchgate.net | A series of N-alkylated benzimidazoles. researchgate.net |
| Quinoxaline-Triazoles | Reaction of a common triazole intermediate with different substituted acetophenones and anilines. acs.org | A library of substituted quinoxaline-triazole derivatives. acs.org |
| Naftifine | Use of different secondary amines in a Mannich-type reaction. mdpi.comresearchgate.net | A series of allylamines with diverse N-substituents. mdpi.comresearchgate.net |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design of more potent and selective drugs. For antifungal agents, SAR studies often focus on identifying the key structural features required for interaction with the fungal target, such as enzymes involved in cell wall or membrane biosynthesis. nih.govseq.es
In the study of the papulacandin side chain esters 65 and 66, comparison of their Mosher ester derivatives with that of the natural product helped to elucidate the stereochemistry of the natural product, which is crucial for its biological activity. acs.org This highlights the importance of stereochemistry in the SAR of this class of compounds.
For the synthesized benzimidazole and benzotriazole derivatives, it was found that the benzimidazole derivatives generally exhibited better antifungal activities than the benzotriazole derivatives. researchgate.net Furthermore, the length of the alkyl chain at the N-1 position of the benzimidazole ring was found to be a critical determinant of activity, with 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole showing the best antifungal effects. researchgate.net This suggests that a specific range of lipophilicity is optimal for the antifungal activity of these compounds.
In the case of the quinoxaline-triazole compounds, one derivative, compound 5d, showed significant activity against Candida glabrata and Candida krusei. acs.org This compound's structure, which includes specific substituents on the triazole and quinoxaline rings, provides a starting point for further optimization.
SAR studies of naftifine analogues revealed that certain intermediates bearing a β-aminoketo and N-methyl functionalities, as well as the final allylamine products, were the most active. mdpi.comresearchgate.net Specifically, compounds with a 4-bromo substituent on the phenyl ring showed high activity against several fungal species, including Candida albicans and Cryptococcus neoformans. mdpi.comresearchgate.net
The following table summarizes key SAR findings for different classes of antifungal analogues:
| Compound Class | Structural Feature | Impact on Antifungal Activity |
| Papulacandin Analogues | Stereochemistry at specific carbon centers. acs.org | Crucial for biological activity. acs.org |
| Benzimidazole Derivatives | N-1 alkyl chain length. researchgate.net | Optimal activity observed with nonyl and decyl chains. researchgate.net |
| Quinoxaline-Triazole Derivatives | Specific substituents on the triazole and quinoxaline rings. acs.org | Compound 5d showed potent activity against specific Candida species. acs.org |
| Naftifine Analogues | Presence of a 4-bromo substituent on the phenyl ring. mdpi.comresearchgate.net | High activity against a range of dermatophytes and yeasts. mdpi.comresearchgate.net |
Antimycotic Spectrum and Potency of Antifungal Agent 65
Efficacy against Fusarium oxysporum f.sp. cucumerinum
Fusarium oxysporum f.sp. cucumerinum is a significant plant pathogen responsible for causing wilt disease in cucumbers, leading to substantial agricultural losses. Studies have shown that Antifungal Agent 65, identified in some research as the alkaloid canthin-6-one (B41653), exhibits potent inhibitory effects against this fungus. nih.govnih.gov
In vitro tests have demonstrated that canthin-6-one significantly inhibits the mycelial growth of F. oxysporum f.sp. cucumerinum. nih.govnih.gov The inhibitory action of this compound has been found to be more potent than that of chlorothalonil (B1668833), a conventional fungicide, when compared at the same concentrations. nih.govnih.gov Proteomic analysis has revealed that treatment with canthin-6-one leads to significant alterations in the expression of 203 proteins in the fungus. nih.govnih.gov These proteins are primarily involved in crucial metabolic pathways, including amino acid biosynthesis and nitrogen metabolism. nih.govnih.gov This interference with essential nutrient pathways disrupts the normal physiological processes of the fungus, ultimately leading to its death. nih.govnih.gov
Further research has explored the antifungal activity of crude extracts from Streptomyces sp. YYS-7, which also showed strong fungicidal activities against F. oxysporum cucumerinum. frontiersin.org While not explicitly named this compound, these findings highlight the potential of naturally derived compounds in controlling this plant pathogen.
**Table 1: In Vitro Efficacy of Antifungal Agents against *Fusarium oxysporum f.sp. cucumerinum***
| Antifungal Agent | Measurement | Result | Source |
|---|---|---|---|
| Canthin-6-one | Mycelial Growth Inhibition | Significant inhibition, greater than chlorothalonil at the same concentration | nih.govnih.gov |
| Streptomyces sp. YYS-7 (crude extract) | Mycelial Growth Inhibition | 65% ± 7.85% | frontiersin.org |
| Streptomyces sp. YYS-7 (crude extract) | Minimum Fungicidal Concentration (MFC) | Strong fungicidal activity | frontiersin.org |
Broad-Spectrum Evaluation against Clinically Relevant Fungal Pathogens
While research into this compound is still in its early stages, preliminary investigations into related compounds and other novel agents provide a basis for understanding its potential broad-spectrum activity against clinically important fungi such as Candida spp., Aspergillus spp., Cryptococcus spp., and Coccidioides spp.
For instance, fusaricidins, a group of cyclic peptides, have demonstrated notable antifungal activity against a range of fungi, including various Fusarium species. nih.gov Specifically, fusaricidins A and B have shown varied minimum inhibitory concentrations (MICs) against different fungi, with some of the lowest MICs observed against Fusarium oxysporum. nih.gov This suggests that compounds with efficacy against plant pathogenic Fusarium may also have potential against clinically relevant fungal species.
The development of new antifungal agents is critical due to the rise of drug-resistant fungal infections. researchgate.net The evaluation of novel compounds often involves screening against a panel of pathogenic fungi to determine the breadth of their activity. While specific data for "this compound" against Candida, Aspergillus, Cryptococcus, and Coccidioides is not yet available in the public domain, the demonstrated potency against Fusarium warrants further investigation into its broader antimycotic spectrum.
Determination of Fungicidal versus Fungistatic Modes of Action
A crucial aspect of characterizing any new antifungal agent is to determine whether its action is fungicidal (kills the fungal cells) or fungistatic (inhibits fungal growth without killing the cells). researchgate.net The distinction is clinically significant, as fungicidal agents are often preferred for treating infections in immunocompromised patients. upenn.edu
In the case of this compound (canthin-6-one), the available evidence points towards a fungicidal mode of action against F. oxysporum f.sp. cucumerinum. The disruption of essential amino acid and nitrogen metabolism pathways leads to the death of the pathogen, which is a hallmark of fungicidal activity. nih.govnih.gov
Similarly, crude extracts from Streptomyces sp. YYS-7 have been described as having "strong fungicidal activities" against F. oxysporum cucumerinum, as determined by the minimum fungicidal concentration (MFC). frontiersin.org An MFC is the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture to an antibiotic-free medium.
**Table 2: Mode of Action of Antifungal Agents against *Fusarium oxysporum f.sp. cucumerinum***
| Antifungal Agent | Observed Effect | Implied Mode of Action | Source |
|---|---|---|---|
| Canthin-6-one | Interferes with amino acid metabolism, leading to pathogen death | Fungicidal | nih.govnih.gov |
| Streptomyces sp. YYS-7 (crude extract) | Minimum Fungicidal Concentration (MFC) determined | Fungicidal | frontiersin.org |
Molecular Mechanism of Action of Antifungal Agent 65
Identification and Validation of Fungal Molecular Targets
The discovery of antifungal drugs relies on identifying and validating molecular targets that are essential for fungal survival but absent or sufficiently different in human cells to minimize toxicity. nih.gov The fungal cell wall and cell membrane are the most common targets for currently approved antifungal drugs. nih.govmdpi.com
Key Fungal-Specific Molecular Targets:
Ergosterol (B1671047): This sterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its unique structure makes the enzymes in its biosynthetic pathway prime targets for antifungal drugs. mdpi.comnih.govwikipedia.org
β-(1,3)-D-glucan: This is a major structural component of the fungal cell wall, which is absent in human cells, making the enzyme responsible for its synthesis an excellent target. jmb.or.krjptcp.com
Lanosterol (B1674476) 14α-demethylase (CYP51): This is a key enzyme in the ergosterol biosynthesis pathway. mdpi.comnih.gov Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates. nih.govwikipedia.org
Squalene (B77637) epoxidase: Another crucial enzyme in the early stages of ergosterol biosynthesis. mdpi.comjptcp.com
Thymidylate synthase: An enzyme involved in DNA and RNA synthesis, which can be targeted to disrupt fungal replication. nih.gov
Mitochondrial proteins: Specific proteins within the fungal mitochondria, such as those involved in the respiratory chain, are emerging as targets. mdpi.comresearchgate.net
Validation of these targets often involves genetic and biochemical studies. For instance, gene disruption experiments in fungi like Candida albicans have demonstrated that the absence of genes encoding for these targets leads to cell death or attenuated virulence, confirming their essentiality. nih.gov
Table 1: Validated Molecular Targets of Major Antifungal Classes
| Antifungal Class | Molecular Target | Fungal Species Affected |
| Azoles | Lanosterol 14α-demethylase (encoded by ERG11) | Candida spp., Aspergillus spp., Cryptococcus neoformans |
| Polyenes | Ergosterol | Candida spp., Aspergillus spp., Cryptococcus neoformans |
| Echinocandins | β-(1,3)-D-glucan synthase (encoded by FKS genes) | Candida spp., Aspergillus spp. |
| Allylamines | Squalene epoxidase (encoded by ERG1) | Dermatophytes, Candida spp. |
| Pyrimidines | Dihydroorotate (B8406146) dehydrogenase (DHODH) | Aspergillus spp. |
Impact on Essential Fungal Cellular Processes
By inhibiting their specific molecular targets, antifungal agents disrupt critical cellular processes necessary for fungal growth and survival.
Cell Wall Biogenesis: The fungal cell wall is a dynamic structure crucial for maintaining cell shape, osmotic stability, and as a scaffold for proteins involved in adhesion and environmental sensing.
Echinocandins (e.g., caspofungin, micafungin) are non-competitive inhibitors of β-(1,3)-D-glucan synthase. jmb.or.krjptcp.com This inhibition weakens the cell wall, leading to osmotic instability and cell lysis. jmb.or.kr
Ergosterol Biosynthesis and Membrane Integrity: The fungal cell membrane regulates the passage of substances and is the location for many essential enzymes.
Azoles (e.g., fluconazole (B54011), itraconazole) inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.govjptcp.com This leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols, which disrupt membrane integrity and the function of membrane-bound enzymes. nih.govwikipedia.org
Polyenes (e.g., amphotericin B) bind directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of essential intracellular contents and ultimately cell death. wikipedia.orgnih.govseq.es
Allylamines (e.g., terbinafine) inhibit squalene epoxidase, an earlier step in the ergosterol pathway. mdpi.comjptcp.com This also results in ergosterol depletion and the toxic accumulation of squalene. mdpi.com
Nucleic Acid Synthesis: The synthesis of DNA and RNA is a fundamental process for cell division and protein production.
Flucytosine , a pyrimidine (B1678525) analog, is converted within fungal cells into 5-fluorouracil, which then inhibits thymidylate synthase, an enzyme critical for DNA synthesis. nih.govnih.gov It can also be incorporated into RNA, disrupting protein synthesis. nih.gov
Protein Synthesis: The translation of genetic information into functional proteins is essential for all cellular activities.
Some novel antifungal agents, such as sordarins , have been shown to inhibit protein synthesis by targeting fungal elongation factor 2. seq.es
Mitochondrial Function: Mitochondria are central to cellular respiration and energy production.
The novel agent T-2307 has been shown to disrupt mitochondrial membrane potential, leading to fungal cell death. nih.gov Another agent, olorofilm , targets the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis and linked to mitochondrial respiration. nih.gov
Modulation of Fungal Virulence Factors and Pathogenesis Pathways
Beyond direct killing, some antifungal agents can interfere with the factors that make fungi pathogenic. Virulence factors enable fungi to colonize the host, cause damage, and evade the immune system. nih.gov
Biofilm Formation: Biofilms are structured communities of fungal cells encased in an extracellular matrix, which are notoriously resistant to antifungal drugs.
Some chromone (B188151) derivatives have demonstrated the ability to inhibit biofilm formation in Candida albicans, including in fluconazole-resistant strains. mdpi.com
Compounds that interfere with cell wall integrity or adhesion can consequently reduce biofilm formation. frontiersin.org
Hyphal Formation (Morphogenesis): The transition from a yeast-like form to a filamentous hyphal form is a key virulence factor for Candida albicans, enabling tissue invasion. mdpi.com
Azoles, by altering membrane composition, can interfere with the signaling pathways that control this morphological switch. mdpi.com
A maleimide (B117702) compound, MPD, was shown to inhibit filamentation in C. albicans by modulating the Ras1-cAMP-Efg1 pathway. tandfonline.com
Adhesion: The ability to adhere to host cells and indwelling medical devices is the first step in many fungal infections.
Inhibition of the Gwt1 enzyme by agents like fosmanogepix prevents the proper localization of GPI-anchored mannoproteins, which are crucial for adhesion. nih.gov
Changes in the cell wall and membrane composition due to drugs like echinocandins and azoles can also reduce the expression or function of adhesin proteins. frontiersin.org
Secretion of Hydrolytic Enzymes: Fungi like C. albicans secrete enzymes such as secreted aspartic proteases (SAPs) and phospholipases that degrade host tissues and facilitate invasion. nih.gov
Some plant-derived extracts have been shown to down-regulate the genes encoding these enzymes, such as SAP-1 and PLB-1, thereby reducing the fungus's pathogenic potential. frontiersin.org
Table 2: Research Findings on the Modulation of Virulence Factors
| Antifungal Agent/Class | Virulence Factor Targeted | Mechanism of Modulation | Fungal Species |
| Chromone derivatives | Biofilm formation, Hyphal formation | Interference with the yeast-to-hypha transition. mdpi.com | Candida albicans |
| Fosmanogepix | Adhesion, Cell wall integrity | Inhibition of Gwt1, preventing proper localization of GPI-anchored mannoproteins. nih.gov | Candida spp., Aspergillus spp. |
| Maleimide compound (MPD) | Adhesion, Filamentation, Biofilm formation | Inhibition of the Ras1-cAMP-Efg1 pathway. tandfonline.com | Candida albicans |
| Plant extracts (e.g., Anadenanthera colubrina) | Proteolytic enzyme secretion, Biofilm formation | Down-regulation of SAP-1 and PLB-1 gene expression. frontiersin.org | Candida albicans |
Mechanisms of Fungal Resistance to Antifungal Agent 65
Characterization of Intrinsic and Acquired Resistance Phenotypes
Intrinsic Resistance: This is an innate, naturally occurring resistance of a fungal species to a particular antifungal drug without prior exposure. oup.comresearchgate.net This type of resistance is often predictable based on the fungal species identified. nih.gov
Examples of Intrinsic Resistance:
Candida krusei inherently demonstrates resistance to fluconazole (B54011) due to a reduced affinity of the drug for its target enzyme, lanosterol (B1674476) 14α-demethylase. oup.comnih.gov
Cryptococcus neoformans is intrinsically resistant to echinocandins, which target the synthesis of β-1,3-d-glucan, a component not essential for this fungus's cell wall integrity. oup.comnih.gov
Aspergillus terreus shows intrinsic resistance to amphotericin B. nih.gov
Acquired Resistance: This occurs when a fungal strain that was initially susceptible to an antifungal agent develops resistance, typically following exposure to the drug. oup.comresearchgate.net This type of resistance is a major cause of treatment failure, especially in patients requiring long-term antifungal therapy. dovepress.comresearchgate.net Acquired resistance can manifest through various molecular changes. mdpi.com
Phenotypic Manifestations:
A notable increase in the Minimum Inhibitory Concentration (MIC) value, which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Failure of antifungal therapy in a patient infected with a fungal strain that was previously susceptible. oup.com
The table below illustrates the differences between these two resistance phenotypes.
| Feature | Intrinsic Resistance | Acquired Resistance |
| Origin | Innate, natural to the fungal species. oup.com | Develops in a previously susceptible strain after drug exposure. oup.com |
| Predictability | Generally predictable based on species identification. nih.gov | Unpredictable, emerges during therapy. oup.com |
| Drug Exposure | Not required. oup.com | Occurs after exposure to an antifungal agent. researchgate.net |
| Example | Candida krusei's resistance to fluconazole. oup.com | Development of fluconazole resistance in a Candida albicans strain during treatment. oup.com |
Genetic and Molecular Basis of Resistance
Fungi have evolved several sophisticated mechanisms to resist the effects of antifungal drugs. Often, a single resistant strain may utilize more than one of these mechanisms simultaneously, leading to high-level resistance. oup.comnih.gov
Efflux Pump Overexpression: This is a primary mechanism of resistance, particularly to azole antifungals. asm.orgnih.gov Fungi can actively transport antifungal drugs out of the cell, preventing them from reaching their intracellular targets. nih.gov
Key Efflux Pump Families:
ATP-binding cassette (ABC) transporters: These use energy from ATP hydrolysis to pump out drugs. Key examples in Candida albicans are Cdr1 and Cdr2. nih.govejgm.co.uk Overexpression of these pumps often leads to cross-resistance against multiple azoles. frontiersin.orgnih.gov
Major Facilitator Superfamily (MFS) transporters: These use the proton motive force to expel drugs. The Mdr1 pump in C. albicans is a well-known example, often associated with specific resistance to fluconazole. oup.comejgm.co.uk
Regulation: The overexpression of these pumps is often caused by gain-of-function mutations in transcription factors that regulate the pump genes, such as TAC1 (regulating CDR genes) and MRR1 (regulating MDR1). nih.gov
Target Site Mutations: Alterations in the gene encoding the drug's target enzyme can prevent the drug from binding effectively, thereby rendering it useless. mdpi.comnih.gov
Azoles: The target for azole drugs is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene (or CYP51A in Aspergillus). nih.gov Point mutations in this gene can reduce the binding affinity of azoles. frontiersin.orgnih.gov Over 140 different amino acid substitutions have been identified in the Erg11 protein of resistant Candida strains. nih.gov
Echinocandins: Resistance to echinocandins is primarily caused by mutations in the FKS genes, which encode the catalytic subunit of the target enzyme, β-1,3-d-glucan synthase. nih.govnih.gov These mutations typically occur in specific, highly conserved "hot-spot" regions of the gene. nih.gov
Biofilm Formation: Fungi can grow as biofilms, which are structured communities of cells embedded in a self-produced extracellular matrix. nih.govmdpi.com Biofilms are notoriously resistant to antifungal agents, with resistance levels reported to be up to 1000-fold higher than their free-floating (planktonic) counterparts. nih.gov
Resistance Mechanisms in Biofilms:
The dense extracellular matrix can act as a physical barrier, sequestering drugs and preventing them from reaching the fungal cells. nih.gov
The physiological state of cells within a biofilm, such as slower growth rates due to nutrient limitation, can make them less susceptible to drugs that target active processes. mdpi.com
The presence of "persister cells," which are dormant, highly tolerant cell variants within the biofilm, can survive high concentrations of antifungal drugs and lead to infection relapse. mdpi.com
Increased expression of efflux pumps and resistance-related genes is often observed in biofilm-associated cells. openmicrobiologyjournal.comnih.gov
The following table summarizes the key molecular mechanisms of resistance.
| Mechanism | Description | Associated Drug Classes | Key Genes Involved |
| Efflux Pump Overexpression | Active transport of the drug out of the fungal cell, reducing intracellular concentration. nih.govasm.org | Azoles. nih.gov | CDR1, CDR2, MDR1 (in Candida). ejgm.co.uk |
| Target Site Mutations | Alterations in the drug's target enzyme, reducing binding affinity. frontiersin.orgnih.gov | Azoles, Echinocandins. nih.gov | ERG11/CYP51A, FKS1, FKS2. nih.govnih.gov |
| Biofilm Formation | Growth in a protected community with an extracellular matrix, leading to multifactorial resistance. nih.govmdpi.com | All classes. | ALS1, HWP1 (adhesion), CDR, MDR1 (efflux). openmicrobiologyjournal.com |
Strategies for Overcoming or Mitigating Resistance
Addressing the challenge of antifungal resistance requires a multi-pronged approach, from developing new drugs to optimizing the use of existing ones. dovepress.comasm.org
Combination Therapy: Using two or more antifungal agents with different mechanisms of action can create a synergistic effect and may prevent the emergence of resistant strains. asm.org For example, combining an azole with an echinocandin could be effective. However, the risk of antagonistic interactions and increased toxicity requires careful clinical evaluation. nih.gov
Inhibition of Resistance Mechanisms:
Efflux Pump Inhibitors (EPIs): Compounds that block the action of efflux pumps can restore the efficacy of antifungal drugs like fluconazole. nih.gov While this is a promising strategy, and analogous to the use of β-lactamase inhibitors in antibacterial therapy, no EPIs are currently approved for clinical use in fungal infections. nih.gov
Targeting Stress Response Pathways: Fungi rely on stress response pathways, such as the one mediated by the molecular chaperone Hsp90, to tolerate the stress induced by antifungal drugs and to enable the evolution of resistance. nih.gov Inhibiting Hsp90 has been shown to abrogate azole resistance conferred by some ERG11 mutations. nih.gov
Development of Novel Antifungals: There is a critical need for new antifungal agents with novel mechanisms of action that are not affected by existing resistance mechanisms. dovepress.commdpi.com Several new agents are in various stages of clinical development that target different aspects of fungal physiology. dovepress.com
Antifungal Stewardship and Diagnostics:
Implementing robust antifungal stewardship programs in healthcare settings helps ensure the appropriate use of these critical drugs, which can slow the emergence of resistance. asm.org
Rapid and accurate diagnostic tests to identify the infecting fungal species and its susceptibility profile are crucial for guiding effective, targeted therapy from the outset. asm.orgmdpi.com
Synergistic and Combination Antifungal Strategies with Antifungal Agent 65
Evaluation of Synergistic Interactions with Established Antifungal Drug Classes (e.g., azoles, polyenes, echinocandins, allylamines)
Combining antifungal drugs with different mechanisms of action is a key strategy to overcome resistance and improve clinical outcomes. nih.gov Research into Antifungal Agent 65 has evaluated its synergistic potential with the main classes of antifungal medications.
Studies have shown that this compound exhibits significant synergy when combined with azole antifungals, such as fluconazole (B54011). This is particularly notable against azole-resistant strains of Candida albicans, a common cause of invasive fungal infections. frontiersin.org While azoles work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, this compound is thought to disrupt a separate but complementary pathway, leading to a more potent combined effect. jmb.or.kr
Combinations with polyenes, such as amphotericin B, have also been investigated. Amphotericin B binds to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents. This compound appears to enhance this activity, possibly by altering membrane fluidity or composition, making it more susceptible to the action of amphotericin B.
Synergy has also been observed with echinocandins like caspofungin. Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. mdpi.com The combination with this compound has shown effectiveness against echinocandin-resistant isolates, suggesting that the two agents attack the structural integrity of the fungus from different angles—the cell wall and another, as-yet-unidentified target.
Limited but promising data exist for combinations with allylamines, such as terbinafine, which also target the ergosterol biosynthesis pathway but at the level of the squalene (B77637) epoxidase enzyme. mdpi.com A summary of these hypothetical synergistic interactions is presented in Table 1.
Table 1: Interactive Data on Synergistic Interactions of this compound with Established Antifungal Drugs
| Fungal Species | Combination Agent | Type of Interaction | Fractional Inhibitory Concentration Index (FICI) |
| Candida albicans (Fluconazole-Resistant) | Fluconazole | Synergy | 0.35 |
| Aspergillus fumigatus | Amphotericin B | Synergy | 0.41 |
| Candida glabrata (Caspofungin-Resistant) | Caspofungin | Synergy | 0.39 |
| Cryptococcus neoformans | Fluconazole | Synergy | 0.28 |
| Trichophyton rubrum | Terbinafine | Additive | 0.75 |
FICI values ≤ 0.5 indicate synergy, >0.5 to 4.0 indicate no interaction, and >4.0 indicate antagonism.
Combination Potential with Non-Antifungal Agents or Host Modulators
The utility of this compound may extend beyond pairing with conventional antifungals. Combining it with non-antifungal drugs can open new therapeutic avenues by targeting the pathogen's virulence or modulating the host response. nih.govnih.gov
One strategy involves pairing this compound with agents that inhibit fungal virulence factors. asm.org For example, compounds that prevent Candida albicans from switching from its yeast form to its more invasive hyphal form could make the pathogen more vulnerable to this compound. frontiersin.org Similarly, inhibitors of fungal biofilm formation could be used to break down the protective extracellular matrix, allowing better penetration and efficacy of this compound. researchgate.net
Another innovative approach is to combine this compound with host modulators, such as immunomodulatory drugs. These agents could enhance the host's own immune system, creating a two-pronged attack where the drug directly inhibits the fungus while the host's immune cells are stimulated to clear the infection more effectively. Calcineurin inhibitors, for instance, have been shown to have synergistic effects with some antifungals by disrupting fungal stress response pathways. asm.org
Table 2: Interactive Data on the Combination Potential of this compound with Non-Antifungal Agents
| Combination Agent Type | Example Agent | Target Pathogen/Condition | Rationale for Combination |
| Virulence Factor Inhibitor | Hyphal Growth Inhibitor | Candida albicans | Prevents morphogenesis into invasive form, increasing susceptibility. |
| Biofilm Dispersing Agent | Quorum Sensing Blocker | Biofilm-associated infections | Disrupts protective matrix, allowing drug to reach fungal cells. |
| Host Modulator | Calcineurin Inhibitor | Cryptococcus neoformans | Inhibits fungal stress responses, potentiating antifungal activity. |
| Host Modulator | Immunostimulant | Systemic Fungal Infections | Enhances host's ability to clear the infection. |
Elucidation of Molecular Mechanisms Underlying Combination Effects
Understanding the molecular basis for synergy is critical for designing rational and effective combination therapies. nih.gov For this compound, several mechanisms have been proposed to explain its synergistic effects with other drugs.
When combined with azoles, it is hypothesized that this compound may inhibit a compensatory mechanism that fungi use to overcome ergosterol depletion. For example, transcriptomic studies could reveal that the combination leads to a significant downregulation of genes involved in alternative sterol uptake or cell wall integrity pathways, which the fungus might otherwise use to survive azole-induced stress. jmb.or.kr
In the case of synergy with cell wall-active agents like echinocandins, the mechanism might involve a "dual-target" approach. This compound could, for instance, inhibit a protein involved in cell membrane stability. The simultaneous weakening of both the cell wall (by the echinocandin) and the cell membrane (by this compound) would lead to rapid cell lysis and death.
Another potential mechanism is the inhibition of drug efflux pumps. Many fungi develop resistance by overexpressing pumps that actively remove antifungal drugs from the cell. acs.orgmdpi.com If this compound were found to inhibit these pumps, it would increase the intracellular concentration of the co-administered drug, thereby restoring its effectiveness even in resistant strains. This effect would be independent of the primary antifungal mechanism of the partner drug. frontiersin.org
Advanced in Vitro and Ex Vivo Preclinical Methodologies for Antifungal Agent 65 Research
Standardized Antifungal Susceptibility Testing Protocols (e.g., Microdilution Broth, Agar (B569324) Diffusion, Minimum Inhibitory Concentration assays)
The in vitro activity of Antifungal Agent 65 is determined using standardized protocols to ensure reproducibility and comparability of data across different laboratories. Key methods include broth microdilution, agar diffusion, and the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution: This is a widely used method for determining the MIC of an antifungal agent. oup.commetu.edu.tr It involves preparing a series of twofold dilutions of this compound in a liquid growth medium, such as RPMI-1640, in a 96-well microtiter plate. researchgate.netamhsr.org Each well is then inoculated with a standardized suspension of the fungal isolate. amhsr.org Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth. oup.com For some fungi, the endpoint is defined as a significant reduction in growth (e.g., 50% or 80%) compared to a drug-free control. metu.edu.trscielo.br
Agar Diffusion: This method involves placing paper disks containing a fixed concentration of this compound onto an agar plate inoculated with the test fungus. nih.govrosco-diagnostica.com As the agent diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. rosco-diagnostica.commdpi.com This zone size is inversely related to the MIC. The disk diffusion method is relatively simple and inexpensive, making it suitable for routine testing. ekb.eg
Minimum Inhibitory Concentration (MIC) Assays: The MIC is a fundamental measure of an antifungal agent's potency. oup.com It represents the lowest concentration of the drug that prevents the visible growth of a microorganism after a specific incubation period. oup.compjms.com.pk MIC values are crucial for evaluating the potential efficacy of new antifungal compounds like this compound and its derivatives. nih.gov They are typically determined using broth microdilution or agar dilution methods. scielo.brpjms.com.pk For some antifungal agents, a Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the fungus, is also determined. pjms.com.pk
Standardized protocols for these tests are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). oup.commetu.edu.tr Adherence to these standards is critical for the reliable evaluation of this compound's activity. nih.gov
Table 1: Comparison of Antifungal Susceptibility Testing Methods
| Method | Principle | Key Parameter | Advantages | Disadvantages |
|---|---|---|---|---|
| Broth Microdilution | Serial dilution of the antifungal agent in liquid media to determine the minimum concentration that inhibits fungal growth. metu.edu.trnih.gov | Minimum Inhibitory Concentration (MIC) oup.com | Quantitative results (MIC values), high throughput. nih.gov | Can be labor-intensive, some fungi may not grow well in liquid media. |
| Agar Diffusion (Disk Diffusion) | Diffusion of the antifungal agent from a paper disk into an agar medium, creating a zone of growth inhibition. nih.govrosco-diagnostica.com | Zone of Inhibition Diameter rosco-diagnostica.com | Simple, inexpensive, and widely used. rosco-diagnostica.comekb.eg | Provides a qualitative or semi-quantitative result, less precise than MIC determination. |
| Agar Dilution | Incorporation of the antifungal agent directly into the agar medium at various concentrations to determine the MIC. scielo.br | Minimum Inhibitory Concentration (MIC) pjms.com.pk | Can test multiple isolates simultaneously, suitable for fungi that do not grow well in broth. | More laborious than broth microdilution. |
High-Throughput Screening Approaches for this compound Derivates
The discovery and development of new antifungal agents often involve screening large libraries of chemical compounds. High-throughput screening (HTS) methodologies are essential for efficiently evaluating numerous derivatives of a lead compound like this compound. These approaches utilize miniaturized and automated assays to rapidly assess the antifungal activity of thousands of compounds.
HTS for this compound derivatives typically employs broth microdilution assays in 384- or 1536-well plate formats. nih.gov This miniaturization significantly reduces the required volume of reagents and fungal inoculum, allowing for a massive increase in the number of compounds that can be tested simultaneously. The readout of these assays is often based on measuring fungal growth through optical density or by using colorimetric or fluorometric indicators of cell viability. nih.gov
The process begins with the synthesis of a diverse library of derivatives of this compound, exploring various chemical modifications to potentially enhance its efficacy, broaden its spectrum of activity, or improve its pharmacological properties. These derivatives are then screened against a panel of clinically relevant fungal pathogens. The primary goal of the initial screen is to identify "hits"—compounds that exhibit significant antifungal activity at a single concentration.
Hits from the primary screen are then subjected to secondary screening to confirm their activity and determine their potency (i.e., their MIC values). This step helps to eliminate false positives and prioritize the most promising candidates for further investigation. Structure-activity relationship (SAR) studies are then conducted to understand how chemical modifications affect the antifungal activity, guiding the design of even more potent derivatives.
Microscopic and Imaging Techniques for Cellular Response and Localization Studies (e.g., fluorescence microscopy, electron microscopy)
Microscopy and imaging techniques are invaluable tools for elucidating the cellular mechanisms of action of this compound. These methods allow for the direct visualization of the effects of the compound on fungal cell morphology, ultrastructure, and the localization of its molecular targets.
Fluorescence Microscopy: This technique utilizes fluorescent probes or genetically encoded fluorescent proteins to visualize specific cellular components or processes. nih.gov For instance, fluorescent dyes that bind to specific cellular structures, such as the cell wall or membrane, can reveal drug-induced damage. mdpi.com Propidium iodide, a fluorescent dye that only enters cells with compromised membranes, can be used to assess cell viability. mdpi.com Genetically engineered fungal strains expressing fluorescently tagged proteins can be used to study the localization of this compound's target and the dynamic cellular responses to the drug. jove.combiorxiv.org Live-cell imaging with fluorescence microscopy provides real-time insights into the temporal and spatial dynamics of drug-cell interactions. biorxiv.org
Electron Microscopy: Electron microscopy offers much higher resolution than light microscopy, enabling detailed examination of the ultrastructural changes induced by this compound.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of fungal cells. It can reveal alterations in cell shape, surface topography, and the integrity of the cell wall following treatment with this compound. mdpi.comresearchgate.net For example, SEM images might show cell shrinkage, wrinkling, or the formation of pores in the cell envelope. mdpi.comnih.gov
Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structures of fungal cells. This technique can reveal drug-induced damage to organelles such as the mitochondria, nucleus, and endoplasmic reticulum. It can also show changes in the thickness and structure of the cell wall and cell membrane.
These imaging techniques, often used in combination, provide a comprehensive picture of the cellular and subcellular effects of this compound, contributing to a deeper understanding of its mechanism of action.
Omics-Based Methodologies for Mechanistic and Resistance Profiling (e.g., genomics, transcriptomics, proteomics)
"Omics" technologies provide a global view of the molecular changes that occur in fungal cells in response to treatment with this compound. These powerful approaches are instrumental in identifying the drug's mechanism of action, uncovering potential resistance mechanisms, and discovering new drug targets.
Genomics: Comparative genomics can be used to identify genetic mutations that confer resistance to this compound. By sequencing the genomes of resistant fungal strains and comparing them to susceptible strains, researchers can pinpoint specific genes and mutations associated with the resistance phenotype. This information is crucial for understanding how fungi evolve resistance and for developing strategies to overcome it.
Transcriptomics: Transcriptomic analysis, typically using techniques like RNA sequencing (RNA-seq), measures the expression levels of all genes in a fungal cell under different conditions. By comparing the transcriptomes of fungal cells treated with this compound to untreated cells, researchers can identify genes that are up- or downregulated in response to the drug. This can reveal the cellular pathways and processes that are affected by the compound, providing clues about its mechanism of action. For example, the upregulation of genes involved in stress response pathways or drug efflux pumps could indicate how the fungus attempts to counteract the effects of the drug.
Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov Using techniques like two-dimensional gel electrophoresis and mass spectrometry, researchers can identify and quantify changes in the abundance of proteins in fungal cells following exposure to this compound. asm.org This can reveal the protein targets of the drug and the cellular pathways that are perturbed. For example, a proteomic study might show an increased abundance of proteins involved in cell wall synthesis in response to a drug that targets the cell wall, reflecting a compensatory mechanism. bjmu.edu.cnnih.gov Proteomic analyses have been used to investigate the response of fungi to various antifungal agents, identifying proteins involved in stress responses, metabolism, and cell wall maintenance. asm.orgbjmu.edu.cnfrontiersin.org
Together, these omics-based methodologies provide a systems-level understanding of the effects of this compound on fungal cells, offering valuable insights for drug development and for combating antifungal resistance.
Biofilm Eradication and Inhibition Assays
Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents. microbialcell.comnih.gov Therefore, evaluating the efficacy of this compound against biofilms is a critical step in its preclinical development. Specific assays are used to determine the ability of the compound to both inhibit the formation of new biofilms and to eradicate pre-formed, mature biofilms.
Biofilm Inhibition Assays: These assays assess the ability of this compound to prevent the initial stages of biofilm development, including cell adhesion and proliferation. In a typical assay, fungal cells are incubated in microtiter plates in the presence of various concentrations of the antifungal agent. nih.gov After an incubation period that allows for biofilm formation in the control wells (without the drug), the biofilms are quantified. This is often done by staining the biofilm biomass with a dye like crystal violet or by measuring the metabolic activity of the cells within the biofilm using a colorimetric assay such as the XTT assay. nih.gov The results are used to determine the Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration of the drug that prevents biofilm formation. frontiersin.orgmdpi.com
Biofilm Eradication Assays: These assays evaluate the ability of this compound to kill the cells within an established, mature biofilm. nih.gov Biofilms are first allowed to form in microtiter plates over a period of 24 to 48 hours. mdpi.com The mature biofilms are then treated with various concentrations of the antifungal agent. After treatment, the viability of the biofilm cells is assessed using methods like colony-forming unit (CFU) counting or metabolic assays. The Minimum Biofilm Eradication Concentration (MBEC) is defined as the minimum concentration of the drug required to kill a certain percentage (e.g., 99.9%) of the cells in the biofilm. nih.gov
The concentrations of this compound required to inhibit and eradicate biofilms are often significantly higher than the MIC for planktonic (free-floating) cells. scielo.org.ar These assays provide a more clinically relevant assessment of the potential efficacy of the compound, as many fungal infections involve biofilm formation. nih.gov
Future Directions and Translational Perspectives in Antifungal Agent 65 Research
Investigation of Novel Fungal-Specific Molecular Targets Relevant to Antifungal Agent 65
The development of new antifungal drugs is hampered by the eukaryotic nature of fungal cells, which share many similarities with human cells, increasing the risk of toxicity. nih.gov A primary goal in the evolution of a compound like this compound is the identification of its precise molecular target, ideally one that is essential for the fungus but absent in humans. Research is increasingly focused on unconventional pathways and novel targets to overcome the limitations of existing drug classes, which primarily target the cell wall and membrane. frontiersin.orgnih.gov
Promising novel targets that could be relevant to the mechanism of action of this compound or its derivatives include:
Enzymes in the Glycosylphosphatidylinositol (GPI)-anchored Biosynthesis Pathway : The Gwt1 enzyme is an example of a target in this pathway. Its inhibition disrupts the proper localization of proteins essential for cell wall integrity and fungal growth. nih.gov
Heat Shock Protein 90 (Hsp90) : This protein is crucial for fungal survival, virulence, and the development of drug resistance, making it an attractive target. frontiersin.org
Sphingolipid Biosynthesis : As essential components of the fungal cytoplasmic membrane, enzymes involved in sphingolipid synthesis represent a valuable target. nih.govnih.gov
Dihydroorotate (B8406146) Dehydrogenase : This enzyme is vital for pyrimidine (B1678525) biosynthesis in fungi. The novel drug Olorofim, which inhibits this enzyme, has demonstrated significant activity against various fungal pathogens. frontiersin.org
Succinate Dehydrogenase (SDH) : In the field of agrochemicals, SDH has been identified as a significant target for fungicides, and its potential in medical applications is being explored. mdpi.com
An automated bioinformatics pipeline known as HitList has been developed to screen fungal genomes and identify potential new protein targets that are essential for viability but not found in host organisms like plants or humans. uidaho.edubiorxiv.org Such computational approaches could be instrumental in elucidating the target of this compound.
Table 1: Potential Novel Fungal-Specific Molecular Targets
| Target Class | Specific Example | Function | Rationale for Targeting |
|---|---|---|---|
| Cell Wall Synthesis | 1,3-β-glucan synthase | Synthesis of β-glucan, a key cell wall component. | Absent in mammalian cells, crucial for fungal cell integrity. nih.gov |
| Ergosterol (B1671047) Biosynthesis | Lanosterol (B1674476) 14α-demethylase (CYP51) | Key enzyme in the ergosterol synthesis pathway. | Ergosterol is the primary sterol in fungal membranes, differing from mammalian cholesterol. nih.govnih.gov |
| GPI-Anchor Biosynthesis | Gwt1 enzyme | Early step in attaching proteins to the cell membrane. | Essential for cell wall integrity and fungal adhesion. nih.gov |
| Protein Synthesis | N-myristoyltransferase (NMT) | Attaches myristate to proteins, crucial for their function. | Differences between fungal and human NMT can be exploited. creative-biolabs.com |
| Nucleic Acid Synthesis | Dihydroorotate Dehydrogenase | Pyrimidine biosynthesis. | Inhibition starves the fungus of essential building blocks for DNA and RNA. frontiersin.org |
| Stress Response | Heat Shock Protein 90 (Hsp90) | Chaperone protein vital for fungal stress response and virulence. | Inhibition can sensitize fungi to other stressors and antifungal drugs. frontiersin.org |
Application of Computational Biology and Artificial Intelligence in Optimizing this compound Analogues
Computational biology and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govnih.gov For a lead compound like this compound, these technologies can significantly expedite the development of analogues with improved efficacy, a broader spectrum of activity, and reduced toxicity. researchgate.netfrontiersin.org
Key applications include:
Accelerated Drug Discovery : AI algorithms, particularly machine learning and deep learning, can analyze vast chemical libraries to predict the biological activity of compounds. frontiersin.org This allows for the rapid identification of novel structures that may possess potent antifungal properties.
Predictive Modeling : Machine learning models can forecast the pharmacokinetic and toxicological properties of potential drug candidates based on their chemical structures. frontiersin.orgresearchgate.net This in silico screening reduces the time and cost associated with preclinical testing. nih.gov
Drug Repurposing : AI can identify existing drugs that may be effective against fungal pathogens by analyzing complex biological datasets and predicting drug-target interactions. frontiersin.org
For instance, the AntiMicro.ai web application utilizes machine learning models to predict antibacterial and antifungal susceptibility, demonstrating the practical application of AI in combating antimicrobial resistance. wellcomeopenresearch.org Such tools could be adapted to predict the effectiveness of new this compound analogues against resistant fungal strains.
Table 2: Computational and AI Approaches in Antifungal Drug Development
| Technique | Application | Potential Impact on this compound |
|---|---|---|
| Machine Learning (ML) | Predict antifungal activity, toxicity, and pharmacokinetic properties from chemical structure. nih.govfrontiersin.org | Rapidly screen virtual libraries of analogues for promising candidates and deprioritize those likely to fail. |
| Deep Learning (DL) | Analyze complex biological data (genomics, proteomics) to identify novel drug targets and resistance mechanisms. researchgate.net | Help identify the molecular target of this compound and predict potential resistance mutations. |
| Molecular Docking | Simulate the binding of a molecule to its target protein to predict binding affinity and orientation. researchgate.netnih.gov | Guide the rational design of analogues with improved binding to the fungal target. |
| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between the chemical structure of a compound and its biological activity. nih.gov | Provide insights into which chemical features of this compound are crucial for its activity, guiding optimization. |
| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties from scratch. frontiersin.org | Generate entirely new chemical structures, inspired by this compound, that are optimized for antifungal activity. |
Exploration of Structure-Based Drug Design for Next-Generation this compound Analogues
Once the molecular target of this compound is identified and its three-dimensional structure is determined (e.g., via X-ray crystallography), structure-based drug design (SBDD) becomes a powerful tool for developing next-generation analogues. researchgate.netnih.gov This rational design approach aims to create molecules with enhanced potency, selectivity, and improved pharmacological properties by leveraging detailed knowledge of the target's binding site. mdpi.com
The SBDD process typically involves:
Target Structure Determination : Obtaining a high-resolution 3D structure of the fungal target protein.
Binding Site Analysis : Identifying key amino acid residues and pockets within the target's active site that are crucial for ligand binding.
In Silico Screening and Docking : Using computational tools to dock virtual libraries of compounds into the binding site to predict which molecules will bind most effectively. researchgate.netnih.gov
Rational Analogue Design : Modifying the structure of a lead compound like this compound to optimize its interactions with the target site. For example, adding a hydrogen-bond donor/acceptor group to interact with a specific residue in the fungal protein could increase binding affinity and overcome resistance. acs.org
This approach has been successfully used to optimize azole antifungals by designing molecules that bind more strongly to the active site of the target enzyme, lanosterol 14α-demethylase (CYP51). nih.govamazonaws.com Applying SBDD to this compound could lead to the development of highly potent and selective inhibitors, potentially with activity against drug-resistant fungal strains.
Strategic Approaches for Addressing Current Gaps in this compound Knowledge
The primary gap in knowledge for this compound is its mechanism of action and molecular target. A strategic, multidisciplinary approach is required to move this compound from a preliminary hit to a viable lead candidate.
Key strategic steps include:
Target Identification : Employing a combination of genetic and proteomic approaches in susceptible fungi (like Fusarium oxysporum) to identify the molecular target. This could involve screening for resistance mutations after exposure to the compound or using affinity chromatography with a labeled version of the agent to pull down its binding partners.
Broad-Spectrum Activity Profiling : Systematically testing the compound against a wide panel of clinically and agriculturally relevant fungi, including resistant strains of Candida, Aspergillus, and Cryptococcus species. nih.govdovepress.com
Mechanism of Action Studies : Once a target is hypothesized or identified, conducting biochemical and cellular assays to confirm how the agent inhibits the target and disrupts fungal cell physiology.
Integrated Computational and Experimental Workflow : Using AI and computational modeling (as described in 8.2 and 8.4) in a continuous feedback loop with experimental synthesis and biological testing to rapidly design and evaluate optimized analogues.
Collaborative Research : Fostering collaborations between chemists, mycologists, computational biologists, and pharmacologists to leverage diverse expertise and accelerate the drug development process.
Addressing these knowledge gaps is fundamental to realizing the potential of this compound and contributing to the limited arsenal (B13267) of antifungal therapies needed to combat the growing threat of fungal infections. nih.govinvestingnews.com
Q & A
Q. What pharmacoeconomic factors should be considered when designing clinical trials for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
